molecular formula C12H19N B3078740 N-Isobutyl-3,4-dimethylaniline CAS No. 105336-24-1

N-Isobutyl-3,4-dimethylaniline

Cat. No. B3078740
CAS RN: 105336-24-1
M. Wt: 177.29 g/mol
InChI Key: AEYPGCGYILRJRO-UHFFFAOYSA-N
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Description

N-Isobutyl-3,4-dimethylaniline is an organic compound that belongs to the class of organic compounds known as o-xylenes . These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .

Scientific Research Applications

Metabolism and Carcinogenic Properties

N-Isobutyl-3,4-dimethylaniline, a simple aromatic amine, has been studied for its metabolic processes and potential carcinogenic properties. Research conducted in the late 1950s explored its metabolism in rats and its relation to the incidence of pituitary gland tumors. The compound's metabolic derivatives and their carcinogenic potential have been of significant interest in the field of toxicology and cancer research (Boyland & Sims, 1959).

Lewis Pair Behavior in Chemical Reactions

This compound has been investigated in the context of Lewis pair behavior in chemical reactions. Studies have focused on its interaction with Lewis acids, forming noninteracting frustrated Lewis pairs, and exploring the resultant chemical adducts and their potential applications in various chemical syntheses (Voss et al., 2012).

Metabolic Pathways in Different Animal Models

The metabolism of this compound and its derivatives has been a subject of study in various animal models. These studies aim to understand the different metabolic pathways, including N-demethylation and ring hydroxylation, and their implications in pharmacology and toxicology (Gorrod & Gooderham, 2010).

Synthesis of Bioactive Compounds

Research has also focused on the synthesis of compounds using this compound as an intermediate. These compounds have potential applications in pharmaceuticals, particularly as antibiotics or in the development of novel therapeutic agents (Fleck et al., 2003).

Development of Molecular Inhibitors

Studies have explored the synthesis of molecular inhibitors using derivatives of this compound. These inhibitors target specific biological pathways, offering insights into the development of novel treatments for various diseases (Shouksmith et al., 2015).

DNA Adduct Formation and Carcinogenicity

The formation of DNA adducts by derivatives of this compound has been extensively studied. These adducts have implications in understanding the compound's mutagenic and carcinogenic properties, providing valuable information for risk assessment and regulatory decisions (Gonçalves et al., 2001).

Synthetic Applications in Organic Chemistry

This compound has been utilized in various synthetic applications, including the preparation of key intermediates for pharmaceuticals and complex organic compounds. These studies contribute to the advancement of synthetic methodologies in organic chemistry (Shaojie, 2011).

Safety and Hazards

N-Isobutyl-3,4-dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,4-dimethyl-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYPGCGYILRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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